5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide
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Overview
Description
5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroacetyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: Used to treat glaucoma. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C15H13F3N2O2S |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13F3N2O2S/c1-8-10(7-9-5-3-2-4-6-9)23-13(11(8)12(19)21)20-14(22)15(16,17)18/h2-6H,7H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
UBPVVFHOAPVTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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